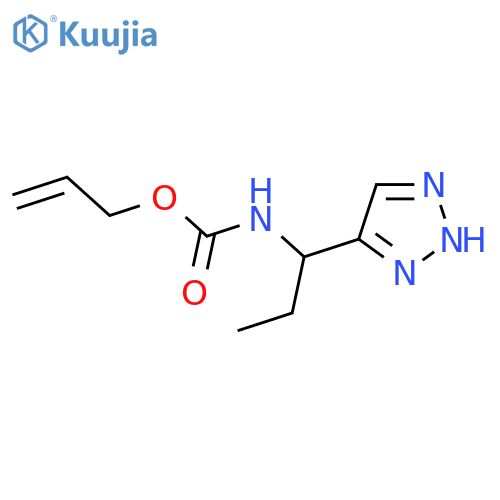Cas no 2680874-43-3 (prop-2-en-1-yl N-1-(1H-1,2,3-triazol-4-yl)propylcarbamate)

2680874-43-3 structure
商品名:prop-2-en-1-yl N-1-(1H-1,2,3-triazol-4-yl)propylcarbamate
prop-2-en-1-yl N-1-(1H-1,2,3-triazol-4-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28272873
- 2680874-43-3
- prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate
- prop-2-en-1-yl N-1-(1H-1,2,3-triazol-4-yl)propylcarbamate
-
- インチ: 1S/C9H14N4O2/c1-3-5-15-9(14)11-7(4-2)8-6-10-13-12-8/h3,6-7H,1,4-5H2,2H3,(H,11,14)(H,10,12,13)
- InChIKey: WHMROMGNFOOYSG-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(NC(C1C=NNN=1)CC)=O
計算された属性
- せいみつぶんしりょう: 210.11167570g/mol
- どういたいしつりょう: 210.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 79.9Ų
prop-2-en-1-yl N-1-(1H-1,2,3-triazol-4-yl)propylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28272873-0.1g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 95.0% | 0.1g |
$1169.0 | 2025-03-19 | |
| Enamine | EN300-28272873-0.05g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 95.0% | 0.05g |
$1115.0 | 2025-03-19 | |
| Enamine | EN300-28272873-2.5g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 95.0% | 2.5g |
$2605.0 | 2025-03-19 | |
| Enamine | EN300-28272873-5g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 5g |
$3852.0 | 2023-09-09 | ||
| Enamine | EN300-28272873-0.25g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 95.0% | 0.25g |
$1222.0 | 2025-03-19 | |
| Enamine | EN300-28272873-1.0g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 95.0% | 1.0g |
$1329.0 | 2025-03-19 | |
| Enamine | EN300-28272873-10.0g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 95.0% | 10.0g |
$5712.0 | 2025-03-19 | |
| Enamine | EN300-28272873-10g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 10g |
$5712.0 | 2023-09-09 | ||
| Enamine | EN300-28272873-5.0g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 95.0% | 5.0g |
$3852.0 | 2025-03-19 | |
| Enamine | EN300-28272873-0.5g |
prop-2-en-1-yl N-[1-(1H-1,2,3-triazol-4-yl)propyl]carbamate |
2680874-43-3 | 95.0% | 0.5g |
$1275.0 | 2025-03-19 |
prop-2-en-1-yl N-1-(1H-1,2,3-triazol-4-yl)propylcarbamate 関連文献
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
2680874-43-3 (prop-2-en-1-yl N-1-(1H-1,2,3-triazol-4-yl)propylcarbamate) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 61389-26-2(Lignoceric Acid-d4)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量